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Compound of Interest

Compound Name: 4-(3-Bromophenethyl)morpholine

Cat. No.: B1290485 Get Quote

Introduction
4-(3-Bromophenethyl)morpholine is a substituted morpholine derivative of significant interest

in synthetic and medicinal chemistry. Morpholine and its analogues are foundational scaffolds

in the development of various therapeutic agents and functional materials[1]. The precise

substitution pattern on the phenethyl group, in this case, a bromine atom at the meta position,

critically influences the molecule's steric and electronic properties, making unambiguous

structural verification essential for any research or development application.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of

4-(3-Bromophenethyl)morpholine (CAS 364793-86-2). As direct, comprehensive spectral

data for this specific compound is not widely published, this document synthesizes predictive

data based on first principles of spectroscopy and comparative analysis with structurally

analogous compounds. We will detail the anticipated features in Nuclear Magnetic Resonance

(¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing

researchers with a robust framework for confirming its identity and purity. The causality behind

experimental choices and data interpretation is emphasized to ensure a self-validating

approach to characterization.

Molecular Structure and Overview
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The foundational step in any spectroscopic analysis is a thorough understanding of the

molecule's structure. 4-(3-Bromophenethyl)morpholine consists of three key regions: the

morpholine ring, the ethyl linker, and the 3-bromophenyl (or meta-bromophenyl) group. Each

region will produce a distinct and predictable set of signals in the various spectroscopic

techniques discussed.

Molecular Formula: C₁₂H₁₆BrNO[2]

Molecular Weight: 270.17 g/mol [2]
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Caption: Molecular structure of 4-(3-Bromophenethyl)morpholine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of

organic molecules in solution. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of each nucleus. For 4-(3-Bromophenethyl)morpholine,

both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for each of the unique proton

environments in the molecule. The integration of these signals should correspond to the

number of protons in each environment.
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Proton Assignment Predicted δ (ppm) Predicted Multiplicity Justification

Aromatic (Ar-H) 7.0 - 7.4 Multiplet (m)

The four protons on

the brominated ring

will have slightly

different chemical

environments, leading

to a complex multiplet.

The proton between

the two substituents

(on C2) will be the

most deshielded.

Morpholine (-O-CH₂-) 3.6 - 3.8
Triplet (t) or Multiplet

(m)

These protons are

adjacent to the

electronegative

oxygen atom, shifting

them downfield. They

will likely appear as a

triplet due to coupling

with the adjacent -N-

CH₂- protons[3].

Ethyl (-N-CH₂-Ar) 2.7 - 2.9
Triplet (t) or Multiplet

(m)

The methylene group

attached to the

aromatic ring.

Ethyl (-N-CH₂-CH₂-) 2.6 - 2.8
Triplet (t) or Multiplet

(m)

The methylene group

attached to the

morpholine nitrogen.

Morpholine (-N-CH₂-) 2.4 - 2.6
Triplet (t) or Multiplet

(m)

These protons are

adjacent to the

nitrogen atom. Their

signal will be upfield

relative to the -O-CH₂-

protons[3][4].

Predicted ¹³C NMR Spectrum
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The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Due to the lack of

symmetry, 12 distinct signals are expected.

Carbon Assignment Predicted δ (ppm) Justification

Aromatic (Ar-C) 125 - 142
Four signals for the CH

carbons of the aromatic ring.

Aromatic (Ar-C-Br) 120 - 124

The carbon directly bonded to

bromine is shielded by the

"heavy atom effect".

Aromatic (Ar-C-CH₂) 138 - 142
The quaternary carbon where

the ethyl chain is attached.

Morpholine (-O-CH₂) 66 - 68

The electronegative oxygen

deshields these carbons

significantly.

Ethyl (-N-CH₂-CH₂-Ar) 58 - 62
The carbon on the ethyl chain

attached to the aromatic ring.

Morpholine (-N-CH₂) 53 - 55
Carbons adjacent to the

nitrogen atom.

Ethyl (-N-CH₂-CH₂-) 32 - 36
The carbon on the ethyl chain

attached to the nitrogen.

Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an

internal standard (δ 0.00 ppm) if the solvent does not contain it.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion.

¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2

seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum to the TMS signal.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 512-2048 scans, spectral width of 200-240 ppm, relaxation delay of 2

seconds.

For further confirmation, run a DEPT-135 experiment to differentiate between CH/CH₃

(positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands
The IR spectrum of 4-(3-Bromophenethyl)morpholine is expected to show characteristic

absorption bands corresponding to its structural components.
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Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group

3050 - 3100 C-H Stretch Medium Aromatic C-H

2800 - 3000 C-H Stretch Strong
Aliphatic (Ethyl &

Morpholine) C-H

~1595, ~1470 C=C Stretch Medium-Strong Aromatic Ring

1250 - 1350 C-N Stretch Medium Aliphatic Amine

1110 - 1125 C-O-C Stretch Strong
Ether (key morpholine

signal)[5]

750 - 800 C-H Bend Strong
meta-disubstituted

Aromatic Ring

550 - 650 C-Br Stretch Medium Aryl Halide

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR Spectroscopy
Objective: To obtain a vibrational spectrum to confirm the presence of key functional groups.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., a diamond or germanium crystal).

Background Scan: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR

crystal. Ensure good contact using the pressure clamp.

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400

cm⁻¹.

Data Processing: The resulting spectrum is automatically ratioed against the background

spectrum to produce the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural

information through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrum
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable. ESI is a

softer technique and will likely yield a prominent protonated molecular ion.

Molecular Ion Peak ([M+H]⁺): For ESI-MS, a strong signal is expected at m/z 270/272. The

defining characteristic will be an isotopic pattern of two peaks of nearly equal intensity

(approximately 1:1 ratio), separated by 2 mass units. This is the unmistakable signature of a

molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Key Fragmentation: Under higher energy conditions (like EI or in-source fragmentation in

ESI), the molecule will break apart in predictable ways. The most probable fragmentation

involves cleavage at the bonds alpha to the nitrogen atom, as this is a common pathway for

amines.

[C₁₂H₁₆BrNO + H]⁺
m/z 270/272

[C₆H₁₂NO]⁺
m/z 100.09

(Morpholinomethyl cation)

- C₈H₈Br

[C₈H₈Br]⁺
m/z 183/185

(Bromostyrene radical cation)

- C₄H₉NO

[C₇H₆Br]⁺
m/z 169/171

(Bromotropylium cation)

- CH₂

Click to download full resolution via product page
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Caption: Predicted ESI-MS fragmentation pathway for 4-(3-Bromophenethyl)morpholine.

Experimental Protocol: GC-MS / LC-MS
Objective: To confirm the molecular weight and obtain fragmentation data for the target

compound.

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile

solvent like methanol or acetonitrile.

Instrumentation:

For GC-MS (if volatile): Inject the sample into a Gas Chromatograph coupled to a Mass

Spectrometer (e.g., a Quadrupole or Ion Trap detector) with an EI source.

For LC-MS (more common): Inject the sample into a Liquid Chromatograph coupled to a

Mass Spectrometer with an ESI or APCI source.

MS Acquisition:

Full Scan Mode: Acquire data over a mass range of m/z 50-500 to detect the molecular ion

and major fragments.

MS/MS (Tandem MS): For unambiguous identification, isolate the parent ion (m/z 270 or

272) and subject it to collision-induced dissociation (CID) to generate a daughter ion

spectrum. This will confirm the fragmentation pathways predicted above.

Conclusion
The structural confirmation of 4-(3-Bromophenethyl)morpholine relies on a synergistic

application of modern spectroscopic techniques. The predicted data presented in this guide

forms a comprehensive analytical fingerprint. Key confirmatory evidence includes: the complex

aromatic signals and distinct morpholine and ethyl signals in ¹H and ¹³C NMR; the strong C-O-

C ether stretch in the IR spectrum; and, most definitively, the characteristic 1:1 isotopic doublet

at m/z 270/272 in the mass spectrum. By following the outlined protocols and comparing

experimental results to these predictive models, researchers can confidently verify the

synthesis and purity of this valuable chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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